2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzonitrile core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s physical properties such as its density (1378 g/cm³) and boiling point (20406 ℃) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The presence of the trifluoromethyl group in the compound suggests that it may have significant pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzonitrile with a fluorinating agent. One common method includes the use of lithium diisopropylamide (LDA) as a base, followed by the addition of a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those containing fluorine atoms for enhanced bioactivity.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c15-13-6-5-9(7-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTCJFOQKWSILG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742919 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-74-7 |
Source
|
Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.